BENGHE Foundational & Exploratory

Check Availability & Pricing

The Multi-Kinase Inhibitor CG-806 (Tuspetinib):
A Comprehensive Scientific Review

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: CG-806

Cat. No.: B606623

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

CG-806, also known as Luxeptinib and most recently Tuspetinib, is a first-in-class, orally
bioavailable, non-covalent multi-kinase inhibitor developed by Aptose Biosciences.[1][2] It has
emerged as a promising therapeutic agent for hematologic malignancies, particularly Acute
Myeloid Leukemia (AML) and B-cell malignancies.[2][3] CG-806 was designed to overcome
resistance mechanisms to existing targeted therapies by potently inhibiting key oncogenic
drivers, including FMS-like tyrosine kinase 3 (FLT3), Bruton's tyrosine kinase (BTK), and Aurora
kinases (AURK).[3][4][5] This technical guide provides a comprehensive review of the scientific
literature on CG-806, detailing its mechanism of action, preclinical efficacy, and clinical
development.

Chemical Identity and Nomenclature

CG-806 has been developed under different names, reflecting its progression through research
and development. Understanding this nomenclature is crucial when reviewing the literature.
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Progression of CG-806 Nomenclature.

The chemical structures of CG-806, Luxeptinib, and Tuspetinib are publicly available.[6][7][8][9]
[10][11] While the core pharmacophore is expected to be consistent, minor modifications may
exist between different reported structures or salt forms used in various stages of development.

Mechanism of Action: A Multi-Pronged Attack

CG-806 exerts its anti-cancer effects by simultaneously targeting several critical signaling
pathways implicated in the proliferation and survival of malignant hematopoietic cells.

FLT3 Inhibition

Mutations in the FLT3 receptor tyrosine kinase are among the most common genetic alterations
in AML, conferring a poor prognosis.[2][5][12] CG-806 is a potent pan-FLT3 inhibitor, active
against both wild-type (WT) FLT3 and various clinically relevant mutant forms, including internal
tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations that are known to confer
resistance to other FLT3 inhibitors.[13][14] By inhibiting FLT3, CG-806 blocks downstream
signaling cascades, primarily the STAT5, MAPK, and AKT pathways, which are crucial for
leukemic cell proliferation and survival.[12]
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CG-806 Inhibition of the FLT3 Signaling Pathway.

BTK Inhibition

Bruton's tyrosine kinase is a critical component of the B-cell receptor (BCR) signaling pathway,
which is essential for the survival and proliferation of malignant B-cells in diseases like chronic
lymphocytic leukemia (CLL) and non-Hodgkin's lymphomas (NHL).[4][15] CG-806 is a non-
covalent inhibitor of both wild-type and C481S mutant BTK, a common resistance mutation to
covalent BTK inhibitors like ibrutinib. By inhibiting BTK, CG-806 disrupts the BCR signaling
cascade, leading to apoptosis of malignant B-cells.[16][17]
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CG-806 Inhibition of the BTK Signaling Pathway.

Aurora Kinase Inhibition

The Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play essential
roles in regulating mitosis.[18][19][20] Their overexpression is common in many cancers,
including AML, and is associated with genomic instability.[21][22] CG-806 inhibits Aurora
kinases, leading to defects in cell division.[3][23] In FLT3-wild-type AML cells, CG-806 induces
a G2/M cell cycle arrest, a hallmark of Aurora kinase inhibition, while in FLT3-mutant cells, it
primarily causes a G1 arrest due to dominant FLT3 inhibition.[3][14]
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CG-806 Inhibition of Aurora Kinase Signaling.

Preclinical Data
In Vitro Potency

CG-806 has demonstrated potent in vitro activity against a wide range of hematologic
malignancy cell lines and primary patient samples. The following tables summarize key IC50

values reported in the literature.

Table 1: In Vitro Inhibitory Activity (IC50) of CG-806/Tuspetinib Against Key Kinases
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Kinase Target IC50 (nM) Reference
FLT3 (Wild-Type) 1.1-8.7 [71[13][24]
FLT3-ITD 0.8-1.8 [71[13][24]
FLT3-D835Y 1.0 [71(24]
BTK (Wild-Type) Single-digit nM [11]
BTK-C481S Single-digit nM [11]

SYK 2.9 [25]

JAK1 2.9 [25]

JAK?2 6.3 [25]

TAK1 7.0 [25]
RSK2 9.7 [25]
Aurora Kinases Potent Inhibition [3][11]

Table 2: Anti-proliferative Activity (IC50) of CG-806/Tuspetinib in Hematologic Malignancy Cell

Lines
Cell Line Disease FLT3 Status IC50 (nM) Reference
MV4-11 AML ITD 1.3 [7]
MOLM-13 AML ITD 51 [7]
MOLM-14 AML ITD 2.9 [7]
Ba/F3 FLT3-WT Pro-B WT 9.1 [1]
Ba/F3 FLT3-ITD Pro-B ITD 25-56 [1]
MEC-1 CLL - 32 [6]

Table 3: Comparative Anti-proliferative Activity of Luxeptinib in Primary AML Samples

© 2025 BenchChem. All rights reserved. 6/13 Tech Support


https://www.medchemexpress.com/tuspetinib.html
https://aacrjournals.org/mct/article/21/7/1125/705306/Luxeptinib-CG-806-Targets-FLT3-and-Clusters-of
https://www.targetmol.com/compound/tuspetinib-dihydrochloride
https://www.medchemexpress.com/tuspetinib.html
https://aacrjournals.org/mct/article/21/7/1125/705306/Luxeptinib-CG-806-Targets-FLT3-and-Clusters-of
https://www.targetmol.com/compound/tuspetinib-dihydrochloride
https://www.medchemexpress.com/tuspetinib.html
https://www.targetmol.com/compound/tuspetinib-dihydrochloride
https://www.medkoo.com/products/27835
https://www.medkoo.com/products/27835
https://aacrjournals.org/cancerrescommun/article/5/1/74/751014/Preclinical-Development-of-Tuspetinib-for-the
https://aacrjournals.org/cancerrescommun/article/5/1/74/751014/Preclinical-Development-of-Tuspetinib-for-the
https://aacrjournals.org/cancerrescommun/article/5/1/74/751014/Preclinical-Development-of-Tuspetinib-for-the
https://aacrjournals.org/cancerrescommun/article/5/1/74/751014/Preclinical-Development-of-Tuspetinib-for-the
https://aacrjournals.org/cancerrescommun/article/5/1/74/751014/Preclinical-Development-of-Tuspetinib-for-the
https://pmc.ncbi.nlm.nih.gov/articles/PMC7757302/
https://www.medkoo.com/products/27835
https://www.benchchem.com/product/b606623?utm_src=pdf-body
https://www.medchemexpress.com/tuspetinib.html
https://www.medchemexpress.com/tuspetinib.html
https://www.medchemexpress.com/tuspetinib.html
https://www.researchgate.net/publication/345159991_An_Improved_Protocol_for_Establishment_of_AML_Patient-Derived_Xenograft_Models
https://www.researchgate.net/publication/345159991_An_Improved_Protocol_for_Establishment_of_AML_Patient-Derived_Xenograft_Models
https://www.medchemexpress.com/luxeptinib.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606623?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

FLT3-ITD Negative FLT3-ITD Positive

Inhibitor Reference
(Mean IC50, pM) (Mean IC50, pM)
Luxeptinib 0.535 0.401 [26]
Quizartinib 2.334 0.875 [26]
Gilteritinib 2.955 1.654 [26]
Dovitinib 2514 1.117 [26]
Sorafenib 4.460 2.014 [26]
Midostaurin 5.376 4.753 [26]
Crenolanib 7.506 5.281 [26]

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the
preclinical evaluation of CG-806, synthesized from the available literature.

Western Blotting for Phospho-Protein Analysis

This protocol is a generalized procedure for assessing the inhibition of kinase phosphorylation
by CG-806.

e Cell Culture and Treatment: AML or B-cell malignancy cell lines are cultured in appropriate
media (e.g., RPMI-1640 with 10% FBS). Cells are seeded at a density of approximately
1x1076 cells/mL and treated with varying concentrations of CG-806 or vehicle control (e.g.,
DMSO) for specified durations (e.g., 4 hours).

o Cell Lysis: After treatment, cells are harvested by centrifugation, washed with ice-cold PBS,
and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

o Protein Quantification: The total protein concentration of the lysates is determined using a
BCA protein assay.

o SDS-PAGE and Protein Transfer: Equal amounts of protein (e.g., 20-40 ug) are separated by
SDS-polyacrylamide gel electrophoresis and transferred to a PVYDF membrane.
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Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at
room temperature. The membrane is then incubated overnight at 4°C with primary antibodies
specific for phosphorylated and total forms of FLT3, BTK, Aurora Kinase, STAT5, ERK, and
AKT. After washing with TBST, the membrane is incubated with HRP-conjugated secondary
antibodies for 1 hour at room temperature.

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL)
detection system. GAPDH or 3-actin is used as a loading control.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the general steps for determining the effect of CG-806 on cell cycle
distribution.[27][28][29][30][31]

Cell Treatment: Cells are treated with CG-806 at various concentrations for a specified time
(e.g., 24 hours).

Cell Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol while
vortexing gently. Fixed cells are stored at -20°C for at least 2 hours.

Staining: The fixed cells are washed with PBS and then incubated in a staining solution
containing a DNA-binding dye (e.g., propidium iodide at 50 pg/mL) and RNase A (e.g., 100
pug/mL) in PBS for at least 30 minutes at room temperature in the dark.

Flow Cytometry Analysis: The DNA content of the cells is analyzed using a flow cytometer.
The percentages of cells in the GO/G1, S, and G2/M phases of the cell cycle are quantified
using cell cycle analysis software.

Murine Xenograft Models of AML

This protocol provides a general framework for evaluating the in vivo efficacy of CG-806.[1][3]
[32][33][34]
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Generalized Workflow for AML Xenograft Studies.

o Cell Preparation and Implantation: Human AML cell lines (e.g., MOLM-13, MV4-11) or
patient-derived xenograft (PDX) cells are harvested and resuspended in a suitable medium
like PBS or Matrigel. A specific number of viable cells (e.g., 5 x 1076) are injected
subcutaneously or intravenously into immunodeficient mice (e.g., NOD/SCID or NSG).

o Tumor Growth and Treatment Initiation: Tumors are allowed to establish to a palpable size
(for subcutaneous models) or until evidence of engraftment is detected (for disseminated
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models). Mice are then randomized into treatment and control groups.

o Drug Administration: CG-806 is formulated for oral administration and delivered daily by
gavage at specified doses. The control group receives the vehicle.

» Efficacy Evaluation: Tumor volume is measured regularly with calipers (subcutaneous
models). Animal body weight and overall health are monitored. Survival is a key endpoint. At
the end of the study, tumors and tissues may be collected for biomarker analysis.

Clinical Development and Data

CG-806 (Tuspetinib) has been evaluated in Phase 1/2 clinical trials for both B-cell malignancies
(NCT03850574) and AML (NCT04477291).[3][14]

Table 4: Summary of Clinical Trial Data for Tuspetinib in AML (TUSCANY Trial - NCT03850574)

] Minimal
Composite .
Residual
. Dose Complete ]
Treatment Patient Disease
] . Levels of Response Reference
Regimen Population L. (MRD)
Tuspetinib (CRICRh) .
Negativity
Rate
Rate
Tuspetinib + Newly
) 80 mg and 78% among
Venetoclax + Diagnosed 100% [315]
o 120 mg responders
Azacitidine AML
Tuspetinib + Newly 40 mg, 80
Venetoclax + Diagnosed mg, and 120 90% 70% [3]
Azacitidine AML mg

The triplet therapy of tuspetinib, venetoclax, and azacitidine has been well-tolerated, with no
dose-limiting toxicities reported at the evaluated dose levels.[3][5] These promising early
clinical results suggest that tuspetinib in combination with standard-of-care agents has the
potential to become a new therapeutic option for patients with newly diagnosed AML.

Conclusion
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CG-806 (Tuspetinib) is a novel multi-kinase inhibitor with a unique mechanism of action that
targets key drivers of hematologic malignancies. Its ability to potently inhibit FLT3, BTK, and
Aurora kinases provides a strong rationale for its development in both AML and B-cell cancers.
Preclinical studies have demonstrated its superior potency compared to other FLT3 inhibitors
and its efficacy in overcoming resistance mechanisms. Early clinical data from the TUSCANY
trial are highly encouraging, showing high rates of complete remission and MRD negativity
when combined with standard-of-care agents in newly diagnosed AML patients. The favorable
safety profile further supports its continued clinical development. As more data from ongoing
and future clinical trials become available, the full therapeutic potential of this promising agent
will be further elucidated, potentially offering a new and effective treatment paradigm for
patients with challenging hematologic malignancies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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